molecular formula C7H13NO2 B12871040 (R)-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one

(R)-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one

Cat. No.: B12871040
M. Wt: 143.18 g/mol
InChI Key: FIALIDNIKYJWRU-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one is a chiral compound with a unique structure that includes a dihydrofuran ring and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one typically involves the use of enantioselective catalysts to ensure the correct chiral configuration. One common method involves the use of a bifunctional quinine/squaramide organocatalyst, which facilitates the asymmetric organocatalytic domino type Michael-SN2 reactions. This method allows for the production of enantiomerically enriched dihydrofuran derivatives under optimized conditions, with good diastereoselectivity and enantioselectivities up to 97% .

Industrial Production Methods

Industrial production of ®-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of recyclable catalysts and green chemistry principles can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

®-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted dihydrofuran derivatives .

Scientific Research Applications

®-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the dihydrofuran ring can engage in π-π stacking and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one is unique due to its specific chiral configuration and the presence of both a dihydrofuran ring and a dimethylamino group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(5R)-5-[(dimethylamino)methyl]oxolan-2-one

InChI

InChI=1S/C7H13NO2/c1-8(2)5-6-3-4-7(9)10-6/h6H,3-5H2,1-2H3/t6-/m1/s1

InChI Key

FIALIDNIKYJWRU-ZCFIWIBFSA-N

Isomeric SMILES

CN(C)C[C@H]1CCC(=O)O1

Canonical SMILES

CN(C)CC1CCC(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.